molecular formula C12H24N2O B13232114 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

Cat. No.: B13232114
M. Wt: 212.33 g/mol
InChI Key: AEPMPEBDTBZEJI-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a secondary amine derivative of acetamide, featuring a 4,4-dimethylcyclohexyl substituent attached to the amino group and two methyl groups on the acetamide nitrogen. However, detailed physicochemical data (e.g., solubility, melting point) and toxicological profiles remain unreported in the provided evidence.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-12(2)7-5-10(6-8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3

InChI Key

AEPMPEBDTBZEJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

  • Formation of the intermediate amine salt or free amine containing the 4,4-dimethylcyclohexyl moiety.
  • Coupling of this amine with an N,N-dimethylacetamide derivative or precursor, typically via amidation reactions facilitated by peptide coupling reagents.

Stepwise Preparation Process

Step 1: Preparation of the Amine Intermediate

  • The 4,4-dimethylcyclohexyl amine is first converted into a reactive salt form for better handling and purity.
  • Tertiary amines such as N,N-dimethyl-N-cyclohexylamine can be used to precipitate the amine salt, improving the efficiency of subsequent coupling steps.
  • Solvents like acetonitrile or mixtures involving methyl tert-butyl ether (MTBE) or ethyl acetate are employed to optimize solubility and reaction kinetics.

Step 2: Amidation Coupling Reaction

  • The amine intermediate is reacted with an activated acetamide derivative, often generated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency and reduce byproduct formation.
  • The reaction is typically conducted at mild temperatures (from about -10 °C to +30 °C) to maintain stereochemical integrity and minimize side reactions.
  • Ethyl acetate is preferred as the solvent for the coupling step due to its favorable extraction and purification properties.
  • After completion, the reaction mixture is washed sequentially with aqueous sodium bicarbonate, hydrochloric acid, and brine, then dried over magnesium sulfate, and concentrated under vacuum to isolate the product.

Oxidation Step (If Applicable)

  • In some synthetic routes, the alcohol functional group of the coupled product is oxidized to the corresponding amide using EDCI in a mixed solvent system (toluene/DMSO) with dichloroacetic acid as a catalyst.

Data Table: Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Amine Salt Formation 4,4-Dimethylcyclohexyl amine + tertiary amine salt Acetonitrile, MTBE, EtOAc Ambient (20-25) Precipitation of salt for purity
Amidation Coupling Amine salt + activated N,N-dimethylacetamide derivative + EDCI + HOBt Ethyl acetate -10 to +30 Mild temperature to preserve stereochemistry
Workup Wash with NaHCO3, HCl, brine; dry over MgSO4 - Room temperature Removal of impurities
Oxidation (optional) EDCI, dichloroacetic acid Toluene/DMSO Ambient Converts alcohol to amide if required

Chemical Reactions Analysis

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide has several applications in scientific research.

Scientific Research Applications

  • Chemistry It is used as a reagent in organic synthesis to create complex molecules.
  • Biology It is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
  • Medicine It is explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
  • Industry It is utilized in the development of new materials and chemical processes.

Biological Activities

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities. Research indicates that N,N-dimethylacetamide (DMA), a structural component of the compound, exhibits antithyroid activity. A study demonstrated that DMA interferes with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction was quantified using the Benesi-Hildebrand method, yielding a charge-transfer complex with iodine (KCT > 100 M−1), suggesting significant antithyroid potential.

DMA has been noted for its anti-inflammatory properties in various studies. It has shown efficacy in treating inflammatory diseases and possesses antibacterial effects, contributing to bone regeneration processes. These properties make it a candidate for therapeutic applications in inflammatory and infectious diseases. Recent findings suggest that DMA may play a role in controlling adiposity and preventing fat release, which positions it as a potential drug candidate for obesity management, highlighting its versatility beyond traditional uses.

Chemical Reactions Analysis

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
  • Substitution Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide with key analogs, focusing on molecular features, applications, and regulatory status:

Compound Name Molecular Formula Substituents Key Properties/Applications Regulatory/Commercial Notes
This compound C₁₂H₂₄N₂O 4,4-Dimethylcyclohexyl amino group Limited data; likely high lipophilicity due to cyclohexyl group. Potential polymer/pharma use. Discontinued; no active suppliers listed .
N,N-Dimethylacetamide (DMAc) C₄H₉NO None (parent compound) Polar aprotic solvent; widely used in polyimide synthesis . Classified as SVHC (Substance of Very High Concern) under EU REACH .
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁Cl₂NO₂ 2,4-Dichlorophenoxy group Structural analog of herbicidal compounds (e.g., 2,4-D derivatives) . ECHA-registered; limited toxicity data .
2-Amino-N,N-dimethylacetamide C₄H₁₀N₂O Amino group (no cyclohexyl substituent) Simpler acetamide derivative; potential precursor in organic synthesis . Available commercially (e.g., Xiamen Amity) .
4,4-Dimethylcyclohexyl methylphosphonofluoridate C₉H₁₈FO₂P 4,4-Dimethylcyclohexyl + phosphonofluoride Organophosphorus compound; unrelated functional group but shares cyclohexyl motif . Regulated under chemical weapon conventions .

Key Observations:

Structural Influence on Properties: The cyclohexyl group in the target compound enhances lipophilicity compared to DMAc, which is highly polar and water-miscible. This difference could influence applications in drug delivery or hydrophobic polymer matrices. Chlorinated analogs (e.g., 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide) exhibit herbicidal activity, suggesting that substituents on the acetamide backbone critically determine bioactivity .

Phosphorus-containing analogs (e.g., 4,4-dimethylcyclohexyl methylphosphonofluoridate) highlight the regulatory scrutiny applied to structurally complex organophosphates .

Biological Activity

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be classified as an amide derivative, which is characterized by the presence of a dimethylacetamide moiety. Its molecular formula is C12H23N2OC_{12}H_{23}N_2O, and it features a dimethylcyclohexyl group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,4-dimethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction can be optimized for yield and purity through various methods such as solvent optimization and temperature control.

Anticoagulant Properties

Research has indicated that compounds similar to this compound exhibit anticoagulant effects by inhibiting factor Xa (FXa), a crucial enzyme in the coagulation cascade. A study demonstrated that derivatives of diamine compounds showed significant inhibition of FXa activity, suggesting potential applications in preventing thromboembolic disorders .

Toxicological Profile

While the compound shows promise in therapeutic applications, understanding its safety profile is essential. Data indicate that related compounds such as N,N-Dimethylacetamide (DMAc) have low acute toxicity but can cause chronic effects such as hepatotoxicity at high doses. Long-term exposure studies suggest a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight in rats .

Study Type Findings
Acute ToxicityLow toxicity observed in various animal models
Chronic ExposureLiver degeneration noted at high doses
Reproductive ToxicityNo significant effects on fertility in animal studies

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity related to coagulation pathways. The presence of the dimethylcyclohexyl group could enhance lipophilicity, facilitating better cell membrane penetration and interaction with target proteins.

Case Studies

  • Anticoagulant Efficacy : A study involving a series of diamine derivatives showed that those with structural similarities to this compound effectively inhibited FXa in vitro and demonstrated anticoagulant effects in vivo .
  • Safety Assessments : In a two-year study on rats exposed to DMAc (a structurally related compound), researchers found no carcinogenic effects but noted liver cell degeneration at higher doses, emphasizing the need for careful dosing in therapeutic applications .
  • Pharmacokinetics : Investigations into the pharmacokinetics of related compounds have shown that they are absorbed via multiple routes (oral, dermal, inhalation), with metabolites being excreted primarily through urine. This information is crucial for understanding the potential systemic effects and safety profiles of new formulations containing this compound .

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